molecular formula C11H14FNO B11715884 [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B11715884
M. Wt: 195.23 g/mol
InChI Key: CBYGPMFLLQDQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound features a pyrrolidine ring substituted with a fluorophenyl group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanal or [5-(2-Fluorophenyl)pyrrolidin-3-yl]carboxylic acid .

Scientific Research Applications

[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorophenyl group and a methanol group on the pyrrolidine ring. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

[5-(2-fluorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-4,8,11,13-14H,5-7H2

InChI Key

CBYGPMFLLQDQFP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C2=CC=CC=C2F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.